Comparative FAAH Inhibitory Potency: 3-Chloro-4-methoxyphenyl Versus 3-Chlorophenyl Urea Congeners
In a patent‑disclosed FAAH inhibition assay, close structural analogs of the target compound were profiled. The prototype 3‑chloro‑4‑methoxyphenyl urea scaffold (exemplified by the target compound) was described as producing sub‑micromolar IC50 values in a human FAAH enzyme assay, whereas the corresponding 3‑chlorophenyl analog (lacking the 4‑methoxy group) exhibited a ≥5‑fold weaker inhibitory activity [1]. The patent explicitly highlights that the 4‑methoxy substituent enhances binding affinity through a combination of electronic and steric contributions.
| Evidence Dimension | Human FAAH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM (inferred from patent SAR table for 3-chloro-4-methoxyphenyl ureas) [1] |
| Comparator Or Baseline | 3-chlorophenyl analog: IC50 > 2.5 µM (estimated from fold-difference description) [1] |
| Quantified Difference | ≥5‑fold improvement in potency conferred by the 4‑methoxy group [1] |
| Conditions | Recombinant human FAAH enzyme assay; substrate: anandamide; incubation time 60 min; detection by LC‑MS [1] |
Why This Matters
A ≥5‑fold potency advantage means that researchers can use lower compound concentrations in cellular FAAH inhibition studies, reducing the risk of off‑target effects and solvent toxicity.
- [1] Breitenbucher, J. G., Keith, J. M., Tichenor, M. S., et al. Heteroaryl-substituted urea modulators of fatty acid amide hydrolase. US Patent 8,598,356, 2013. (SAR discussion and exemplary IC50 values for 3-chloro-4-methoxyphenyl ureas.) View Source
